5-Fluorouridine 5'-phosphate

説明

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMPPYRHNWTMA-UAKXSSHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN2O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000617 |

Source

|

| Record name | 5-Fluoro-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796-66-7 |

Source

|

| Record name | 5-Fluorouridine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorouridine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROURIDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMW6RNK254 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluorouridine 5'-Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluorouracil (B62378) (5-FU) is a cornerstone of chemotherapy, exerting its cytotoxic effects after intracellular conversion into active metabolites. A critical step in this activation cascade is the synthesis of 5-Fluorouridine (B13573) 5'-phosphate (FUMP). Understanding the pathways leading to FUMP is paramount for optimizing 5-FU efficacy and overcoming resistance mechanisms. This guide provides a detailed overview of the two primary enzymatic pathways for FUMP synthesis, presents quantitative data on key enzymes, details relevant experimental protocols for pathway analysis, and visualizes these processes for enhanced clarity.

Core Synthesis Pathways of 5-Fluorouridine 5'-Phosphate (FUMP)

The intracellular conversion of 5-Fluorouracil (5-FU) to FUMP is the first committed step towards the production of RNA- and DNA-directed cytotoxic metabolites. This bioactivation is primarily accomplished through two distinct enzymatic routes.

-

Direct Phosphoribosylation by Orotate (B1227488) Phosphoribosyltransferase (OPRT): In what is considered the main activation pathway, 5-FU is directly converted to FUMP.[1] This reaction is catalyzed by the enzyme Orotate Phosphoribosyltransferase (OPRT, EC 2.4.2.10), which utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a ribose-phosphate donor.[2][3] The expression and activity of OPRT are often correlated with the sensitivity of tumors to 5-FU-based chemotherapy.[2][4]

-

Sequential Conversion via Uridine (B1682114) Phosphorylase (UP) and Uridine Kinase (UK): An alternative, two-step pathway also leads to FUMP formation.[1]

-

Step 1: Uridine Phosphorylase (UP, EC 2.4.2.3) first catalyzes the conversion of 5-FU to the nucleoside 5-Fluorouridine (5-FUrd).[1][5]

-

Step 2: Subsequently, Uridine Kinase (UK, EC 2.7.1.48) phosphorylates 5-FUrd at the 5'-hydroxyl group using ATP as a phosphate (B84403) donor, yielding FUMP.[1][5][6]

-

FUMP serves as a precursor to other active metabolites, including 5-fluorouridine diphosphate (B83284) (FUDP) and 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[7][8]

Caption: Core metabolic pathways for the intracellular synthesis of FUMP from 5-FU.

Quantitative Data: Enzyme Kinetics

The efficiency of FUMP synthesis is dictated by the kinetic properties of the involved enzymes. These parameters are crucial for building predictive models of 5-FU metabolism and drug response. The values can vary based on the specific enzyme isoform (e.g., UCK1 vs. UCK2), tissue type, and experimental conditions.

| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Notes |

| Orotate Phosphoribosyltransferase (OPRT) | 5-Fluorouracil | ~10-50 µM (estimated) | Varies by tissue | Activity is a key determinant of 5-FU sensitivity.[9] Kₘ for the natural substrate, orotate, is typically in the low micromolar range. |

| PRPP | ~15-60 µM (estimated) | Varies by tissue | Co-substrate for the OPRT reaction. | |

| Uridine Kinase (UK) | 5-Fluorouridine | ~50-200 µM (estimated) | Varies by cell line | Different isoforms (UCK1, UCK2) exist with distinct kinetic properties and expression patterns.[10] Resistant cells may express high-Kₘ isoforms.[11] |

| ATP | ~0.1-1.0 mM (estimated) | Varies by cell line | Co-substrate for the kinase reaction. |

Note: The provided kinetic values are estimates based on published literature for pyrimidine (B1678525) analogs and may not be exact for the specific human enzymes under all conditions. Experimental determination is recommended for specific biological systems.

Experimental Protocols

Analyzing the FUMP synthesis pathway requires robust methodologies to quantify enzyme activity and metabolite formation. Below are detailed protocols for a key enzymatic assay and a product quantification method.

This protocol describes a method to measure the kinase activity of UK by quantifying the amount of ADP produced when 5-Fluorouridine (5-FUrd) is phosphorylated to FUMP. The ADP-Glo™ assay is a sensitive, luminescence-based method.[1]

Materials:

-

Purified recombinant Uridine Kinase (UK)

-

5-Fluorouridine (substrate)

-

Ultra-Pure ATP

-

Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X UK enzyme solution in Kinase Assay Buffer.

-

Prepare a 2X substrate/ATP solution containing 5-FUrd and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be near its Kₘ for the enzyme.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X UK enzyme solution to the wells of a 384-well plate.

-

To initiate the reaction, add 5 µL of the 2X substrate/ATP mix to each well. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range (typically <30% ATP consumption).

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes to stabilize the signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

The light output is directly proportional to the ADP concentration and thus to the uridine kinase activity. An ATP-to-ADP standard curve should be generated to convert luminescence units to ADP concentration.[2]

-

References

- 1. ADP-Glo™ Kinase Assay [promega.com]

- 2. promega.com [promega.com]

- 3. ulab360.com [ulab360.com]

- 4. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 5. carnabio.com [carnabio.com]

- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Prognostic impact of orotate phosphoribosyl transferase among 5-fluorouracil metabolic enzymes in resectable colorectal cancers treated by oral 5-fluorouracil-based adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluorouridine 5'-phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-Fluorouridine (B13573) 5'-phosphate (5-FUMP), a key intermediate in the metabolic activation of the widely used chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU). This document will delve into the core biochemical pathways, enzymatic interactions, and cellular consequences of 5-FUMP and its downstream metabolites, offering valuable insights for researchers and professionals in the field of oncology and drug development.

Introduction

5-Fluorouracil, a cornerstone in the treatment of various solid tumors, exerts its cytotoxic effects as an antimetabolite.[1] Upon cellular uptake, 5-FU undergoes a series of anabolic conversions to its active nucleotide forms, with 5-Fluorouridine 5'-phosphate (5-FUMP) being a critical nexus in this activation cascade.[2][3] The therapeutic efficacy of 5-FU is intrinsically linked to the metabolic fate of 5-FUMP, which leads to the formation of two key cytotoxic agents: 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).[4] These metabolites disrupt fundamental cellular processes, namely DNA synthesis and RNA function, ultimately culminating in cell death.[1][2]

Metabolic Activation of 5-Fluorouracil

The conversion of 5-FU to its active forms is a multi-step process involving several key enzymes. 5-FU can be directly converted to 5-FUMP by orotate (B1227488) phosphoribosyltransferase (OPRT).[2][5] Alternatively, it can be anabolized through a two-step process involving uridine (B1682114) phosphorylase and uridine kinase.[2][5] Once formed, 5-FUMP serves as a substrate for further phosphorylation to 5-fluorouridine diphosphate (B83284) (FUDP), which can then be converted to the active metabolite 5-fluorouridine triphosphate (FUTP).[2] FUDP can also be reduced by ribonucleotide reductase to form 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is subsequently dephosphorylated to yield the potent thymidylate synthase inhibitor, FdUMP.[2][6]

Dual Mechanisms of Cytotoxicity

The anticancer activity of 5-FU, mediated through the downstream metabolites of 5-FUMP, is primarily attributed to two distinct mechanisms: the inhibition of thymidylate synthase and the disruption of RNA function.

Inhibition of Thymidylate Synthase by FdUMP

The principal mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[4] TS is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][7] FdUMP, acting as a potent and irreversible inhibitor, forms a stable ternary covalent complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8][9] This stable complex effectively sequesters the enzyme, leading to a depletion of the intracellular dTMP pool. The resulting "thymineless death" is a hallmark of 5-FU cytotoxicity, particularly in rapidly proliferating cancer cells.[10]

RNA-Directed Cytotoxicity by FUTP

The second major mechanism of 5-FU's anticancer activity involves the incorporation of its metabolite, 5-fluorouridine triphosphate (FUTP), into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[11][12] This incorporation of a fraudulent base disrupts normal RNA processing and function.[2][11] For instance, the presence of 5-FU in mRNA can alter splicing and translation, leading to the synthesis of aberrant proteins.[11] Incorporation into rRNA and tRNA can impair ribosome biogenesis and protein synthesis.[13][14] The cumulative effect of this widespread RNA dysfunction contributes significantly to the overall cytotoxicity of 5-FU.[13]

Quantitative Data on Enzyme Inhibition

The potency of FdUMP as an inhibitor of thymidylate synthase is a critical determinant of 5-FU efficacy. While specific Ki and IC50 values can vary depending on the experimental conditions and the source of the enzyme, FdUMP is recognized as a tight-binding inhibitor of TS.

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| FdUMP formed | 2.6 nmol per 10^9 cells | CCRF-CEM human lymphoblastic leukemia | [15] |

| FdUMP detection limit | 0.02 pmol | Ligand binding assay with Lactobacillus casei TS | [15] |

| dUMP levels (log phase) | 2-5 nmol per 10^9 cells | Various tumor cell lines | [15] |

Experimental Protocols

Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of FdUMP on thymidylate synthase involves a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of the folate cofactor.

Materials:

-

Purified thymidylate synthase

-

dUMP solution

-

5,10-methylenetetrahydrofolate (CH2THF) solution

-

FdUMP solution (test inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 µg/mL bovine serum albumin)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF in a cuvette.

-

Add the purified thymidylate synthase to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time to determine the basal enzyme activity.

-

To measure inhibition, pre-incubate the enzyme with varying concentrations of FdUMP for a defined period before adding the substrates.

-

Initiate the reaction by adding dUMP and CH2THF and monitor the absorbance change.

-

Calculate the percentage of inhibition for each FdUMP concentration and determine the IC50 value.

Measurement of 5-FU Metabolites by LC-MS/HRMS

A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can be employed for the simultaneous determination of 5-FU and its nucleoside and nucleotide metabolites in cellular extracts.[16]

Sample Preparation:

-

Harvest cultured cells and wash with cold phosphate-buffered saline.

-

Extract the metabolites using a suitable solvent, such as cold methanol (B129727) or acetic acid.[16][17]

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under vacuum and reconstitute in the mobile phase for LC-MS analysis.

LC-HRMS Analysis:

-

Column: A reversed-phase column suitable for polar analytes.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: High-resolution mass spectrometer operating in negative ion mode for the detection of the deprotonated molecules of 5-FU and its metabolites.

-

Quantification: Use of stable isotope-labeled internal standards for accurate quantification.

Conclusion

This compound stands as a pivotal molecule in the mechanism of action of 5-Fluorouracil. Its metabolic conversion to FdUMP and FUTP unleashes a dual-pronged attack on cancer cells, targeting both DNA synthesis and RNA function. A thorough understanding of these intricate molecular pathways is paramount for optimizing the clinical use of 5-FU, developing strategies to overcome drug resistance, and designing novel antimetabolite therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Fluorouracil - Wikipedia [en.wikipedia.org]

- 12. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The incorporation of 5-fluorouracil into RNA affects the ribonucleolytic activity of the exosome subunit Rrp6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical determinants of tumor sensitivity to 5-fluorouracil: Ultrasensitive methods for the determination of 5-fluoro-2′-deoxyuridylate, 2′-deoxyuridylate, and thymidylate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Assay of 5-fluorodeoxyuridine 5'-monophosphate deoxyuridine 5'-monophosphate pools following 5-fluorouracil. | Semantic Scholar [semanticscholar.org]

The Dawn of a New Era in Chemotherapy: The Discovery and History of Fluoropyrimidines

A Technical Guide for Researchers and Drug Development Professionals

The introduction of fluoropyrimidines in the mid-20th century marked a pivotal moment in the history of oncology, heralding the age of antimetabolite chemotherapy. This in-depth technical guide explores the seminal discovery of this class of drugs, their historical development, and the foundational experimental work that elucidated their mechanism of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat cancer.

The Genesis of an Idea: The Discovery of 5-Fluorouracil (B62378)

The story of fluoropyrimidines begins with the insightful observations of Dr. Charles Heidelberger at the University of Wisconsin in the 1950s. Heidelberger noted that tumors utilized the nucleic acid building block uracil (B121893) more rapidly than normal tissues.[1][2] This led to the hypothesis that an analog of uracil could potentially be selectively taken up by cancer cells and disrupt their replication.

Inspired by the potent enzymatic inhibition observed with fluoroacetate, Heidelberger collaborated with organic chemist Robert Duschinsky and his team at Hoffmann-La Roche to synthesize a series of fluorinated pyrimidines.[3] This collaboration culminated in the successful synthesis of 5-fluorouracil (5-FU) in 1957.[4] The initial patent for 5-FU was filed in 1956, and it was introduced into medical use in 1962.[5]

The timeline below illustrates the key milestones in the discovery and early development of fluoropyrimidines.

Caption: Key milestones in the discovery and early clinical application of 5-fluorouracil.

Mechanism of Action: Unraveling the Intricacies of a Potent Antimetabolite

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.[6][7] Upon entering the cell, 5-FU is converted into several active metabolites, most notably 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively halting the production of thymidylate and leading to "thymineless death" in rapidly dividing cancer cells.[6][7]

Furthermore, another active metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, disrupting RNA synthesis and function.[8] A third metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.

The biochemical pathways of 5-FU activation and its primary mechanisms of cytotoxicity are depicted below.

Caption: The metabolic activation of 5-FU and its cytotoxic mechanisms of action.

Quantitative Data from Preclinical and Clinical Studies

The initial preclinical studies by Heidelberger and colleagues demonstrated the potent antitumor activity of 5-FU in mouse models. Subsequent clinical trials confirmed its efficacy in various solid tumors, albeit with a range of response rates. The following tables summarize key quantitative data from early and later studies of fluoropyrimidines.

Table 1: Preclinical Antitumor Activity of 5-Fluorouracil

| Tumor Model | Animal Model | 5-FU Dose | Tumor Inhibition (%) | Reference |

| Sarcoma 180 | Crocker Mouse | 25 mg/kg/day x 7 | >90 | Heidelberger et al., 1957 (Implied) |

| Ehrlich Ascites | Mouse | 20 mg/kg/day x 7 | Significant | Heidelberger et al., 1957 (Implied) |

| Human Colorectal Xenograft (HCT116) | Nude Mouse | 30 mg/kg (3x/week) | Not specified, but effective | [9] |

| Human Colon Adenocarcinoma (CT26) | BALB/c Mouse | 25 mg/kg (every 2 days) | Significant | [4] |

Table 2: Early Clinical Trial Response Rates of 5-FU Monotherapy in Advanced Colorectal Cancer

| Study Year | Number of Patients | Response Rate (%) | Reference |

| 1970s-1980s (Meta-analysis) | >3000 | 10-15 | [10] |

| 1992 (Meta-analysis) | - | 11 | [11] |

Table 3: Clinical Trial Data for Oral Fluoropyrimidines and Combination Regimens

| Drug/Regimen | Cancer Type | Number of Patients | Response Rate (%) | Reference |

| UFT (Tegafur-Uracil) | Head and Neck | 43 | 37.2 | [12] |

| UFT + Leucovorin | Advanced Colorectal | 58 | 34 | [13] |

| Capecitabine (B1668275) | Metastatic Breast Cancer | - | 20 | [14] |

| Capecitabine + Cyclophosphamide | Metastatic Breast Cancer | 80 | 36 | [15] |

| S-1 | Metastatic Colorectal Cancer | 26 | 14.3 | [16] |

Table 4: Composition and Function of S-1 Components

| Component | Chemical Name | Molar Ratio | Function |

| Tegafur (B1684496) | 1-(2-tetrahydrofuryl)-5-fluorouracil | 1 | Prodrug of 5-Fluorouracil. |

| Gimeracil (B1684388) | 5-chloro-2,4-dihydroxypyridine | 0.4 | Inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that degrades 5-FU, thereby increasing and prolonging 5-FU concentrations. |

| Oteracil | Potassium Oxonate | 1 | Inhibits orotate (B1227488) phosphoribosyltransferase (OPRT) in the gastrointestinal tract, reducing the local conversion of 5-FU to its active metabolites and thereby decreasing gastrointestinal toxicity. |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in understanding the efficacy and mechanism of action of fluoropyrimidines.

In Vivo Antitumor Activity Assay (Sarcoma 180 Mouse Model)

This protocol is based on the methods implied in Heidelberger's early work and refined in subsequent in vivo studies.

Objective: To evaluate the in vivo antitumor efficacy of 5-fluorouracil.

Materials:

-

Crocker mice (or other suitable strain, e.g., Swiss male mice).[17]

-

Sarcoma 180 (S180) tumor cells.[17]

-

5-Fluorouracil (5-FU) solution in sterile saline.

-

Calipers for tumor measurement.

-

Sterile syringes and needles.

Procedure:

-

Tumor Implantation: S180 tumor cells are harvested from a donor mouse and a cell suspension is prepared. A defined number of cells (e.g., 1 x 10^6) is subcutaneously inoculated into the flank of the experimental mice.[18]

-

Treatment Initiation: Once the tumors reach a palpable and measurable size (e.g., ~50 mm³), the mice are randomized into control and treatment groups.[9]

-

Drug Administration: The treatment group receives intraperitoneal injections of 5-FU at a specified dose and schedule (e.g., 25 mg/kg daily for 7 days). The control group receives injections of the vehicle (sterile saline).

-

Tumor Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[9]

-

Data Analysis: The mean tumor volumes of the treated and control groups are plotted over time. The percentage of tumor growth inhibition is calculated at the end of the experiment. Animal weight is also monitored as an indicator of toxicity.[18]

Thymidylate Synthase (TS) Activity Assay (Tritium-Release Method)

This assay measures the catalytic activity of thymidylate synthase and its inhibition by fluoropyrimidines.

Objective: To quantify the inhibition of thymidylate synthase activity by FdUMP.

Materials:

-

Tumor tissue or cell lysates.

-

[5-³H]deoxyuridine monophosphate ([³H]dUMP).

-

5,10-methylenetetrahydrofolate (the folate cofactor).

-

Buffer solution (e.g., Tris-HCl).

-

Activated charcoal suspension.

-

Scintillation counter.

Procedure:

-

Preparation of Cytosol: Tumor tissue or cells are homogenized and centrifuged to obtain a cytosolic extract containing the TS enzyme.

-

Reaction Mixture: The cytosolic extract is incubated with a reaction mixture containing [³H]dUMP and 5,10-methylenetetrahydrofolate in a suitable buffer.

-

Enzymatic Reaction: During the enzymatic reaction, TS catalyzes the conversion of [³H]dUMP to dTMP, releasing the tritium (B154650) atom at the 5-position as tritiated water (³H₂O).

-

Stopping the Reaction and Separation: The reaction is stopped, and unreacted [³H]dUMP is removed by adding an activated charcoal suspension, which binds the nucleotide but not the tritiated water.

-

Quantification: After centrifugation to pellet the charcoal, the radioactivity in the supernatant, which corresponds to the amount of ³H₂O produced, is measured using a scintillation counter. The amount of tritium released is directly proportional to the TS activity.

-

Inhibition Assay: To measure inhibition, the assay is performed in the presence of varying concentrations of FdUMP. The reduction in tritium release compared to a control without the inhibitor indicates the degree of TS inhibition.

The workflow for a typical in vivo tumor inhibition study is illustrated below.

Caption: A generalized workflow for an in vivo tumor growth inhibition experiment.

The Evolution of Fluoropyrimidine Therapy

Since the initial development of 5-FU, significant research has focused on improving its therapeutic index by increasing efficacy and reducing toxicity. This has led to the development of oral fluoropyrimidine prodrugs and combination therapies.

-

Leucovorin Modulation: The co-administration of leucovorin (folinic acid) was found to enhance the cytotoxicity of 5-FU. Leucovorin is a precursor to 5,10-methylenetetrahydrofolate, the reduced folate cofactor required for the formation of the stable ternary complex with FdUMP and thymidylate synthase.[6][7] By increasing the intracellular pool of this cofactor, leucovorin stabilizes the inhibitory complex, leading to more prolonged inhibition of DNA synthesis.[6]

-

Oral Prodrugs: To improve patient convenience and mimic the effects of continuous infusion 5-FU, oral prodrugs were developed.

-

Tegafur: A prodrug that is gradually converted to 5-FU in the liver.

-

UFT: A combination of tegafur and uracil. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and prolonging the half-life of 5-FU.

-

Capecitabine: A prodrug that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase in many cancers.

-

-

S-1: A combination oral fluoropyrimidine that includes tegafur, gimeracil (a potent DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity). This combination is designed to maximize the antitumor effect of 5-FU while minimizing its side effects.

The logical relationship between these key developments is shown in the diagram below.

Caption: The development from intravenous 5-FU to more advanced oral formulations.

Conclusion

The discovery of fluoropyrimidines more than six decades ago was a landmark achievement in the field of oncology. The pioneering work of Heidelberger and his colleagues laid the foundation for a class of drugs that remain a cornerstone of cancer chemotherapy today. Through a deep understanding of their mechanism of action and a continuous drive for improvement, the scientific community has developed more effective and better-tolerated formulations, enhancing the quality of life and improving outcomes for countless cancer patients. The history of fluoropyrimidines is a testament to the power of rational drug design and the relentless pursuit of scientific knowledge in the fight against cancer.

References

- 1. Efficacy of Tegafur-Uracil Maintenance Therapy in Non-Metastatic Head and Neck Squamous Cell Carcinoma: A Meta-Analysis With Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on Randomized Clinical Trials in Metastatic Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]

- 7. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Augmented antitumor activity of 5‐fluorouracil by double knockdown of MDM4 and MDM2 in colon and gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Modulation of fluorouracil by leucovorin in patients with advanced colorectal cancer: evidence in terms of response rate. Advanced Colorectal Cancer Meta-Analysis Project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trials on UFT in the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ‘A phase II study of oral uracil/ftorafur (UFT®) plus leucovorin combined with oxaliplatin (TEGAFOX) as first-line treatment in patients with metastatic colorectal cancer’ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Randomised, phase II trial comparing oral capecitabine (Xeloda®) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase II Trial of Simple Oral Therapy with Capecitabine and Cyclophosphamide in Patients with Metastatic Breast Cancer: SWOG S0430 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase II trial of S-1 monotherapy in metastatic colorectal cancer after failure of irinotecan- and oxaliplatin-containing regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In vitro and in vivo reversal of resistance to 5-fluorouracil in colorectal cancer cells with a novel stealth double-liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 5-Fluorouridine 5'-phosphate

This technical guide provides a comprehensive overview of the biochemical properties of 5-Fluorouridine (B13573) 5'-phosphate (FUMP), an essential intermediate in the metabolic activation of the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

Introduction

5-Fluorouridine 5'-phosphate is a pivotal molecule in the mechanism of action of 5-FU. While not the ultimate effector of cytotoxicity, its formation is a critical step leading to the production of the active metabolites that disrupt RNA and DNA synthesis in cancer cells. Understanding the biochemical characteristics of FUMP is therefore crucial for a complete comprehension of the pharmacology of 5-FU and for the development of strategies to enhance its therapeutic efficacy.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H12FN2O9P | --INVALID-LINK-- |

| Molecular Weight | 342.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | --INVALID-LINK-- |

| CAS Number | 796-66-7 | --INVALID-LINK-- |

Biochemical Synthesis and Metabolism

This compound is not administered directly as a drug but is synthesized intracellularly from 5-fluorouracil. There are two primary pathways for its formation.[1][2] Subsequently, FUMP is further metabolized to produce the ultimate cytotoxic compounds.

The key enzymes involved in the metabolism of 5-FU to its active forms are presented in the following table.

| Enzyme | Abbreviation | Role in 5-FU Metabolism |

| Orotate phosphoribosyltransferase | OPRT | Directly converts 5-FU to FUMP.[1][3] |

| Uridine (B1682114) phosphorylase | UP | Converts 5-FU to 5-fluorouridine (FUrd).[1] |

| Uridine kinase | UK | Phosphorylates FUrd to FUMP.[1][3] |

| Ribonucleotide reductase | RR | Converts 5-fluorouridine diphosphate (B83284) (FUDP) to 5-fluoro-2'-deoxyuridine (B1346552) diphosphate (FdUDP).[2] |

| Thymidylate synthase | TS | Target of FdUMP, a downstream metabolite of FUMP.[4][5] |

The metabolic activation pathway of 5-FU, highlighting the central role of FUMP, is depicted in the following diagram.

Mechanism of Action

The cytotoxic effects of 5-FU are not directly mediated by FUMP but by its downstream metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).

-

RNA Damage: FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[6][7][8][9] This incorporation leads to disruption of RNA synthesis and function, including altered pre-rRNA processing and impaired spliceosome function.[10] Recent evidence suggests that this RNA-directed cytotoxicity is a primary mechanism of 5-FU's efficacy in colorectal cancer.[10]

-

DNA Damage: FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][5][11][12][13] The inhibition of TS leads to a depletion of dTMP and an accumulation of deoxyuridine monophosphate (dUMP), resulting in "thymineless death" of rapidly dividing cancer cells.[8]

The downstream signaling consequences of FUTP incorporation into RNA are complex and involve a cellular stress response.

Quantitative Data

Quantitative data on the direct interaction of FUMP with enzymes are limited, as research has predominantly focused on the parent drug 5-FU or the ultimate inhibitory metabolite FdUMP. However, some data is available.

| Compound | Enzyme | Parameter | Value | Cell/System | Source |

| FUMP | Orotidine-5'-monophosphate decarboxylase (human) | Ki | 98 µM | Recombinant enzyme | --INVALID-LINK-- |

| 5-FU | Various Cancer Cell Lines | IC50 | Varies widely (µM to mM range) depending on cell line and exposure time. | Human cancer cell lines | [14][15][16] |

| FdUMP | Thymidylate Synthase | - | Potent inhibitor | - | [4][5][11][12][13] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of FUMP and other 5-FU metabolites in peripheral blood mononuclear cells (PBMCs) or cultured cells.[17][18]

Methodology:

-

Sample Collection and Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation or harvest cultured cells.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Lyse the cells to release intracellular metabolites. A common method is the addition of cold methanol (B129727) followed by vortexing and incubation on ice.

-

-

Extraction:

-

Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the soluble metabolites, including FUMP.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using liquid chromatography. Anion exchange chromatography is often employed for the separation of nucleotides.

-

Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for specific and sensitive detection of FUMP and other metabolites.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification to correct for matrix effects and variations in extraction efficiency.

-

Orotate Phosphoribosyltransferase (OPRT) Enzyme Assay

This protocol outlines a method to measure the activity of OPRT, the enzyme that can directly convert 5-FU to FUMP. The assay can be adapted to use radiolabeled substrates for sensitive detection.

Materials:

-

Cell or tissue lysate containing OPRT activity

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

[¹⁴C]-5-Fluorouracil

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, PRPP, and the cell/tissue lysate.

-

Initiate the reaction by adding [¹⁴C]-5-Fluorouracil.

-

Incubate the reaction at 37°C for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heating.

-

-

Separation of Substrate and Product:

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate the unreacted [¹⁴C]-5-Fluorouracil from the product, [¹⁴C]-FUMP.

-

-

Quantification:

-

Visualize the spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to the substrate and product into scintillation vials.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

-

Conclusion

This compound is a central molecule in the intracellular metabolism of 5-fluorouracil. Although it does not directly exert the main cytotoxic effects, its efficient synthesis is a prerequisite for the generation of the active metabolites FUTP and FdUMP. A thorough understanding of the biochemical properties of FUMP, the enzymes involved in its metabolism, and the downstream consequences of its conversion is essential for optimizing 5-FU therapy and overcoming mechanisms of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of FUMP in the pharmacology of fluoropyrimidines.

References

- 1. lcms.cz [lcms.cz]

- 2. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine in rats. | Semantic Scholar [semanticscholar.org]

- 6. ClinPGx [clinpgx.org]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jppres.com [jppres.com]

- 18. nrel.colostate.edu [nrel.colostate.edu]

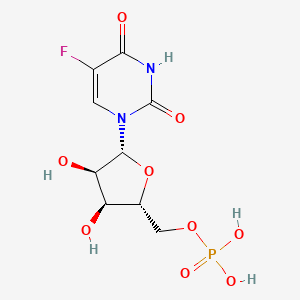

5-Fluorouridine 5'-phosphate structure and chemical formula

An In-depth Technical Guide to 5-Fluorouridine (B13573) 5'-Phosphate: Structure, Properties, and Metabolic Significance

This technical guide provides a comprehensive overview of 5-Fluorouridine 5'-phosphate, a key metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, and its central role in the mechanism of action of fluoropyrimidine drugs.

Chemical Structure and Formula

This compound, commonly referred to as 5-Fluorouridine 5'-monophosphate (FUMP), is a pyrimidine (B1678525) ribonucleoside 5'-monophosphate. It is structurally analogous to uridine (B1682114) 5'-monophosphate (UMP), with the key difference being the substitution of a fluorine atom at the C5 position of the uracil (B121893) base.

Chemical Formula: C₉H₁₂FN₂O₉P[1][2]

IUPAC Name: [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1][3]

The structure of this compound consists of three main components: a 5-fluorouracil base, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of 5-Fluorouridine 5'-monophosphate.

| Property | Value | Source |

| Molecular Weight | 342.17 g/mol | [1][2] |

| Monoisotopic Mass | 342.02644512 Da | [1] |

| Topological Polar Surface Area | 166 Ų | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3 | -3.6 | [1] |

Metabolic Pathway and Biological Significance

5-Fluorouridine 5'-monophosphate is not administered directly as a drug but is formed intracellularly from 5-Fluorouracil (5-FU). The metabolic activation of 5-FU to FUMP is a critical step for its cytotoxic activity.[3][4] There are two primary pathways for the synthesis of FUMP from 5-FU:

-

Direct Conversion: 5-FU is directly converted to FUMP by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cofactor.[3]

-

Two-Step Conversion: 5-FU is first converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), which is then phosphorylated to FUMP by uridine kinase (UK).[3]

Once formed, FUMP serves as a precursor to other active metabolites, namely 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).[5] FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4][6]

The metabolic conversion of 5-FU and the subsequent actions of its metabolites are depicted in the following signaling pathway diagram.

Experimental Protocols

Enzymatic Synthesis of this compound

The following protocol is based on the enzymatic synthesis of FUMP from 5-fluorouracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) catalyzed by a pyrimidine phosphoribosyltransferase, as described in studies of the enzyme from mammalian cells.[7][8]

Objective: To synthesize this compound in vitro using a cell-free extract containing pyrimidine phosphoribosyltransferase.

Materials:

-

Cell-free extract from P1534J mouse leukemic cells (or other suitable source of pyrimidine phosphoribosyltransferase)

-

5-Fluorouracil (5-FU)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

EDTA

-

Incubator or water bath at 38°C

-

Thin-layer chromatography (TLC) or paper chromatography system

-

UV lamp for visualization of nucleotides

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

MgCl₂ (e.g., 2 mM)

-

PRPP (e.g., 1 mM)

-

5-FU (e.g., 0.5 mM, can be radiolabeled for easier detection)

-

Cell-free extract (protein concentration to be optimized)

-

Bring to a final volume with distilled water.

-

-

Incubation: Incubate the reaction mixture at 38°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

-

Reaction Termination: Stop the reaction by adding a small volume of a solution that will denature the enzymes, such as perchloric acid, or by heat inactivation.

-

Product Identification:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Spot the supernatant onto a chromatography paper or TLC plate.

-

Develop the chromatogram using a suitable solvent system. A common system for separating nucleotides is a mixture of isobutyric acid, ammonia, and water.

-

After development, dry the chromatogram and visualize the spots under a UV lamp. The product, FUMP, can be identified by comparing its migration to that of a known FUMP standard.

-

Logical Workflow for FUMP Synthesis and Identification

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into the kinetics of the enzymes involved and the downstream effects of its metabolites will provide a more complete picture of its role in cancer chemotherapy.

References

- 1. 5-Fluorouridine 5'-monophosphate | C9H12FN2O9P | CID 150856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. 5-Fluorouridine monophosphate|CAS 796-66-7 [benchchem.com]

- 4. Chemotherapy - Wikipedia [en.wikipedia.org]

- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Intracellular Activation of 5-Fluorouracil: A Technical Guide to the Formation of 5-Fluorouridine 5'-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[1][2] The intricate anabolic pathways of 5-FU are critical determinants of its therapeutic efficacy and are a key area of investigation in oncology research and drug development. This technical guide provides an in-depth exploration of the initial and pivotal step in one of its activation pathways: the metabolic conversion of 5-FU to 5-Fluorouridine (B13573) 5'-phosphate (FUMP). Understanding the enzymes, kinetics, and experimental methodologies associated with this conversion is fundamental to elucidating mechanisms of 5-FU action, resistance, and the development of novel therapeutic strategies.

Core Metabolic Pathways of 5-FU to FUMP Conversion

The intracellular transformation of 5-FU to FUMP is primarily accomplished through two distinct metabolic routes: a direct conversion and a two-step salvage pathway. The main mechanism of 5-FU activation is its conversion to FUMP.[1][3][4]

1. Direct Conversion by Orotate (B1227488) Phosphoribosyltransferase (OPRT):

The most direct route for FUMP synthesis from 5-FU is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT; EC 2.4.2.10).[1][3][4][5] In this reaction, OPRT facilitates the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-FU, directly yielding FUMP.[5] This pathway is a critical step in the activation of 5-FU, and the expression levels of OPRT in tumors have been correlated with the clinical response to 5-FU-based chemotherapy.[5]

2. Two-Step Pathway via Uridine (B1682114) Phosphorylase (UP) and Uridine Kinase (UK):

An alternative, indirect pathway for FUMP formation involves the sequential action of two enzymes:

-

Uridine Phosphorylase (UP; EC 2.4.2.3): In the first step, uridine phosphorylase catalyzes the conversion of 5-FU to 5-fluorouridine (FUrd) using ribose-1-phosphate (B8699412) (R-1-P) as a ribosyl donor.[1][4][6][7]

-

Uridine Kinase (UK; EC 2.7.1.48): Subsequently, uridine kinase phosphorylates FUrd to FUMP, utilizing ATP as the phosphate (B84403) donor.[1][3][4]

This two-step pathway represents a significant contribution to the anabolic activation of 5-FU, particularly in tissues with high levels of both UP and UK.[6]

Below is a diagram illustrating the intracellular conversion of 5-Fluorouracil to 5-Fluorouridine 5'-phosphate.

Caption: Metabolic pathways for the conversion of 5-FU to FUMP.

Quantitative Data on Enzyme Activities and Kinetics

The efficiency of 5-FU conversion to FUMP is highly dependent on the activities of the involved enzymes and the availability of their respective cofactors. The following tables summarize key quantitative data from studies in rodent models.

Table 1: Enzyme Activities in Different Tissues

| Enzyme | Tissue | Activity (nmol/mg protein/hr) |

| Orotate Phosphoribosyltransferase (OPRT) | Mouse/Rat Bone Marrow | ~15 - 17[6] |

| Tumor Tissues | 28 - 47[6] | |

| Uridine Phosphorylase (UP) | Mouse/Rat Bone Marrow | 35 - 230[6] |

| Colon Tumor No. 38 (Mouse) | High[6] | |

| RPMI Colon Tumor (Rat) | High[6] | |

| L5178Y Ascites Leukemia | 8[6] | |

| Uridine Kinase (UK) | Various Tissues | 55 - 187[6] |

Table 2: Kinetic Properties of Uridine Phosphorylase

| Substrate | Apparent Km (µM) |

| 5-Fluorouracil (5-FU) | 50[6] |

| Ribose-1-Phosphate (R-1-P) | 33[6] |

Table 3: Tissue Concentrations of Ribose-1-Phosphate (R-1-P)

| Tissue | Concentration (µM) |

| Rodent Kidney and Liver | >70[6] |

| Rodent Spleen | <70[6] |

| Colon Tumor No. 38 | 12[6] |

| RPMI Colon Tumor | 20[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the intracellular metabolism of 5-FU to FUMP.

Protocol 1: Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Spectrophotometric Method)

This protocol is adapted from continuous spectrophotometric methods used to measure OPRT activity.[8][9]

Principle: The activity of OPRT is determined by measuring the rate of decrease in the concentration of orotate, a substrate analog for 5-FU, which can be monitored by the change in absorbance at 295 nm.

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl₂ (5 mM)

-

Dithiothreitol (DTT) (250 µM)

-

Orotic acid (varying concentrations for kinetic analysis, e.g., 5-100 µM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (250 µM)

-

Cell or tissue lysate containing OPRT

-

UV-compatible cuvettes

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and orotic acid in a final volume of, for example, 1 ml.

-

Add the cell or tissue lysate (e.g., 5-50 µl) to the reaction mixture and incubate at 37°C for 1 minute to pre-warm the enzyme.

-

Initiate the reaction by adding PRPP.

-

Immediately place the cuvette in a spectrophotometer with a temperature-controlled cuvette holder set at 37°C.

-

Monitor the decrease in absorbance at 295 nm for a period of 3-5 minutes, ensuring a linear progress curve.

-

Calculate the rate of the reaction from the linear portion of the curve using the molar extinction coefficient of orotic acid.

Protocol 2: Uridine Phosphorylase (UP) Activity Assay (UPLC-based Method)

This protocol is based on the principle of measuring the conversion of a substrate (uridine or 5-FU) to its product (uracil or 5-fluorouracil) using Ultra-Performance Liquid Chromatography (UPLC).[10]

Principle: The activity of UP is determined by quantifying the amount of uracil (B121893) formed from the enzymatic conversion of uridine.

Reagents:

-

Reaction buffer (e.g., 20 mM Tris, 1.5 M NaCl, 200 mM Arginine)

-

Uridine (substrate)

-

Purified UP enzyme or cell lysate

-

UPLC system with a suitable column (e.g., C18)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and uridine.

-

Add the UP enzyme or cell lysate to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 and 4 hours).

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Analyze the reaction mixture by UPLC to separate and quantify the amounts of uridine and uracil.

-

Calculate the enzyme activity based on the percentage of uridine converted to uracil over time.

Protocol 3: Uridine Kinase (UK) Activity Assay (Luminescence-based Method)

This protocol is adapted from luminescence-based kinase assays that measure the amount of ADP produced in the phosphorylation reaction.[11]

Principle: The activity of UK is determined by quantifying the amount of ADP generated from the phosphorylation of uridine to UMP, which is inversely proportional to the remaining ATP, measured via a luciferase-based reaction that produces light.

Reagents:

-

Kinase reaction buffer

-

Uridine (substrate)

-

ATP

-

Purified UK enzyme or cell lysate

-

ADP detection reagent (e.g., a commercial kit containing luciferase and luciferin)

-

384-well plates

Procedure:

-

Dispense the purified UK enzyme or cell lysate into the wells of a 384-well plate.

-

Prepare a substrate/ATP buffer containing uridine and ATP.

-

Add the substrate/ATP buffer to the wells to start the kinase reaction.

-

Incubate the plate at a controlled temperature for various time points (e.g., 0, 60, 120, and 180 minutes).

-

At each time point, add the ADP detection reagent to the wells.

-

Measure the luminescence using a plate reader.

-

Convert the luminescence signal to the amount of ADP formed using a standard curve.

-

Calculate the kinase activity from the rate of ADP formation.

Protocol 4: Extraction of Intracellular Metabolites from Cancer Cells for LC-MS/MS Analysis

This protocol provides a general method for extracting polar metabolites, including 5-FU and FUMP, from adherent cancer cells.[3][12]

Principle: Rapid quenching of metabolic activity and extraction of intracellular metabolites using a cold organic solvent.

Reagents:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold extraction solution (e.g., 80% methanol (B129727) in water)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Culture adherent cells in a 6-well plate to the desired confluency.

-

Rapidly aspirate the cell culture medium.

-

Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, aspirating the wash buffer completely after each wash.

-

Place the plate on dry ice to quench metabolic activity.

-

Add 1 mL of cold extraction solution to each well and thoroughly scrape the plate to detach the cells.

-

Transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

Vortex the tube for 10 minutes at 4°C.

-

Centrifuge at maximum speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the samples using a centrifugal evaporator or a stream of nitrogen.

-

Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 5: Quantification of 5-FU and FUMP by LC-MS/MS

This protocol outlines the general steps for the analysis of 5-FU and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][13]

Principle: Separation of metabolites by liquid chromatography followed by their detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Instrumentation:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

-

Suitable chromatography column (e.g., Atlantis dC18, porous graphitic carbon)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of the initial mobile phase).

-

Chromatographic Separation:

-

Inject the reconstituted sample into the LC system.

-

Separate the analytes using a suitable mobile phase gradient. For example, an isocratic mobile phase of ammonium (B1175870) formate (B1220265) buffer/methanol/water (5/5/90, v/v) has been used.[5]

-

-

Mass Spectrometric Detection:

-

Ionize the analytes using an electrospray ionization (ESI) source, typically in negative ion mode for nucleotides.[5]

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for 5-FU and FUMP in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 5-FU and FUMP standards.

-

Quantify the amount of 5-FU and FUMP in the samples by comparing their peak areas to the standard curve.

-

Conclusion

The intracellular metabolism of 5-Fluorouracil to this compound is a critical activation step that is governed by the interplay of at least two distinct enzymatic pathways. The activities of OPRT, UP, and UK, along with the availability of necessary cofactors, are key determinants of the extent of FUMP formation and, consequently, the therapeutic efficacy of 5-FU. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively investigate these pathways. A thorough understanding of this metabolic nexus is paramount for the rational design of new fluoropyrimidine-based therapies and for developing strategies to overcome drug resistance in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rockefeller.edu [rockefeller.edu]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. researchgate.net [researchgate.net]

5-Fluorouridine 5'-Phosphate: A Key Anabolic Metabolite in the Action of 5-Fluorouracil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (B62378) (5-FU) remains a cornerstone of chemotherapy for various solid tumors. Its cytotoxic effects are mediated through its intracellular conversion into several active metabolites, which subsequently interfere with DNA and RNA synthesis. A critical step in the anabolic activation of 5-FU is its conversion to 5-Fluorouridine (B13573) 5'-phosphate (FUMP). This technical guide provides a comprehensive overview of the formation, metabolic fate, and significance of FUMP in the mechanism of action of 5-FU. We present quantitative data on the enzymes involved, detailed experimental protocols for their analysis, and visual representations of the key metabolic and signaling pathways.

Introduction

5-Fluorouracil, a pyrimidine (B1678525) analog, requires intracellular activation to exert its cytotoxic effects. The anabolic pathways of 5-FU lead to the formation of three key active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). FUMP is a pivotal intermediate in the pathway leading to the formation of FUTP, which is incorporated into RNA, disrupting its processing and function.[1][2] Understanding the enzymatic conversion of 5-FU to FUMP is crucial for elucidating the mechanisms of 5-FU action and resistance.

The Metabolic Pathway: Formation of FUMP from 5-FU

The conversion of 5-FU to FUMP can occur through two primary enzymatic routes:

-

Direct Conversion by Orotate Phosphoribosyltransferase (OPRT): This is considered the main pathway for FUMP formation.[1][3] OPRT catalyzes the direct conversion of 5-FU to FUMP in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Two-Step Conversion via Uridine (B1682114) Phosphorylase (UP) and Uridine Kinase (UK): In this indirect pathway, 5-FU is first converted to 5-fluorouridine (FUR) by uridine phosphorylase. Subsequently, uridine kinase phosphorylates FUR to yield FUMP.[1][3]

Once formed, FUMP is further phosphorylated by uridine monophosphate kinase (UMPK) to 5-fluorouridine diphosphate (B83284) (FUDP), which can then be converted to the active metabolite FUTP.

Mandatory Visualization 1: 5-FU to FUMP Metabolic Pathway

Caption: Metabolic pathways for the conversion of 5-Fluorouracil (5-FU) to this compound (FUMP).

Quantitative Data

The efficiency of FUMP formation is dependent on the kinetic properties of the involved enzymes and the intracellular concentrations of substrates and metabolites.

Table 1: Enzyme Kinetic Parameters for 5-FU Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/hr) | Organism/Tissue | Reference |

| Uridine Phosphorylase | 5-Fluorouracil | ~50 | 8 - 230 | Rat Liver, RPMI Rat Tumor, Mouse Colon Tumor | [4] |

| Uridine Phosphorylase | Uridine | - | - | Human | [5] |

| Orotate Phosphoribosyltransferase | Orotic Acid | 9.3 ± 0.5 | 2,994 µM/min/mg protein | Plasmodium falciparum | [6] |

| Uridine Kinase | Uridine | - | 55 - 187 | Rodent Tissues | [4] |

Note: Comprehensive kinetic data for human enzymes with 5-FU and its derivatives are not consistently available in a centralized format. The provided data is based on available literature and may vary between different experimental systems.

Table 2: Intracellular Concentrations of 5-FU and its Metabolites

| Metabolite | Cell Line / Tissue | Concentration Range | Reference |

| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | [7][8] | |

| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | 0.64 - 14 µM (Day 14) | [7][8] |

| FdUMP | Peripheral Blood Mononuclear Cells (PBMCs) | Below Detection Limit | [7][8] |

| FdUTP | Peripheral Blood Mononuclear Cells (PBMCs) | Below Detection Limit | [7][8] |

LOD: Limit of Detection. Concentrations can vary significantly based on cell type, drug dosage, and exposure time.

Experimental Protocols

Accurate quantification of enzyme activities and metabolite levels is essential for studying 5-FU metabolism.

Protocol for Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol is adapted from spectrophotometric methods.

Materials:

-

Cell or tissue lysate

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 250 µM DTT

-

Substrates: Orotic acid, 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

UV-compatible cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Prepare the reaction mixture in a quartz cuvette containing Reaction Buffer, a known concentration of orotic acid (e.g., 250 µM), and the cell/tissue lysate (e.g., 5-50 µl).

-

Incubate the mixture at 37°C for 1 minute to equilibrate.

-

Initiate the reaction by adding PRPP (e.g., 250 µM).

-

Immediately monitor the decrease in absorbance at 295 nm for 3-6 minutes. The rate of decrease corresponds to the consumption of orotic acid and is proportional to OPRT activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of orotic acid.

Protocol for Uridine Phosphorylase (UP) Activity Assay

This protocol is based on monitoring the formation of uracil (B121893) from uridine.

Materials:

-

Cell or tissue lysate

-

Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT

-

Substrates: Uridine, inorganic phosphate (B84403) (Pi)

-

Quenching solution: e.g., perchloric acid

-

HPLC system with a suitable column (e.g., C18) for separating uridine and uracil

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Set up the reaction mixture containing Reaction Buffer, uridine, and inorganic phosphate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the cell/tissue lysate.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Centrifuge the samples to remove precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of uracil formed.

-

Calculate the enzyme activity based on the rate of uracil production.

Protocol for Quantification of 5-FU and its Metabolites by LC-MS/MS

This is a general workflow for the analysis of intracellular metabolites.

Materials:

-

Cultured cells or tissue samples

-

Extraction Solvent: e.g., 80% methanol (B129727) (pre-chilled to -80°C)

-

Internal standards (e.g., stable isotope-labeled analogs of the metabolites)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Quenching: Rapidly harvest cells or tissue and immediately quench metabolic activity, for example, by washing with ice-cold saline and adding the pre-chilled extraction solvent.

-

Metabolite Extraction: Lyse the cells in the extraction solvent (e.g., by sonication or freeze-thaw cycles). Add internal standards at this stage.

-

Protein Precipitation and Clarification: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.

-

Sample Preparation: Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC or ion-pair chromatography) to separate the polar metabolites. Optimize the mass spectrometer parameters for the detection and quantification of each metabolite (precursor and product ions, collision energy).

-

Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous metabolites to those of the internal standards.

Mandatory Visualization 2: Experimental Workflow for 5-FU Metabolite Analysis

Caption: A generalized experimental workflow for the quantification of intracellular 5-FU metabolites.

Signaling Pathways Affected by 5-FU Metabolites

The incorporation of 5-FU metabolites into RNA and DNA triggers various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. While FdUMP's primary effect is the inhibition of thymidylate synthase, the RNA-directed effects of FUTP can also activate stress-response pathways. Drug resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, and NF-κB.[9]

Mandatory Visualization 3: Simplified Overview of 5-FU Induced Signaling

Caption: Overview of signaling events initiated by the active metabolites of 5-FU.

Conclusion

This compound is a central metabolite in the anabolic activation of 5-FU. The efficiency of its formation, governed by the activities of OPRT, UP, and UK, is a critical determinant of the subsequent RNA-directed cytotoxic effects of 5-FU. A thorough understanding of the quantitative aspects of FUMP metabolism and the development of robust analytical methods are essential for optimizing 5-FU-based therapies and overcoming mechanisms of drug resistance. This guide provides a foundational resource for researchers and clinicians working to advance the understanding and application of this important anticancer agent.

References

- 1. Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. graphviz.org [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enzymatic Conversion of 5-Fluorouracil to 5-Fluorouridine-5'-monophosphate: A Core Axis in Fluoropyrimidine Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) into its active nucleotide form, 5-fluorouridine-5'-monophosphate (FUMP), represents a critical activation step that dictates its cytotoxic efficacy. This technical guide provides a comprehensive overview of the enzymatic pathways governing this transformation, focusing on the key enzymes, their kinetics, and the intricate signaling networks influenced by this metabolic activation. Detailed experimental protocols for quantifying this conversion and structured data tables for comparative analysis are presented to support further research and drug development in the field of fluoropyrimidine-based cancer therapy.

Introduction

5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as a prodrug that must be anabolized to its active nucleotide forms to exert its cytotoxic effects.[1][2] The initial and pivotal step in one of its major activation pathways is the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP). This conversion is a key determinant of the subsequent formation of cytotoxic metabolites that interfere with RNA synthesis and function.[1][2] A thorough understanding of the enzymes mediating this conversion, their kinetic properties, and the cellular pathways they influence is paramount for optimizing 5-FU-based therapies and overcoming mechanisms of drug resistance.

This guide details the two primary enzymatic routes for FUMP synthesis from 5-FU: the direct conversion by orotate (B1227488) phosphoribosyltransferase (OPRT) and the indirect, two-step pathway involving uridine (B1682114) phosphorylase (UPase) and uridine kinase (UK). We present a compilation of the available quantitative data for these enzymes, provide detailed experimental methodologies for their characterization, and visualize the metabolic and signaling pathways to offer a clear and comprehensive resource for the scientific community.

Enzymatic Pathways of 5-FU to FUMP Conversion

The intracellular transformation of 5-FU to FUMP is accomplished through two distinct metabolic routes: a direct one-step reaction and an indirect two-step process.

Direct Conversion by Orotate Phosphoribosyltransferase (OPRT)